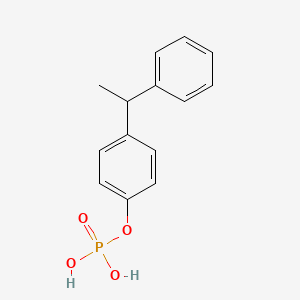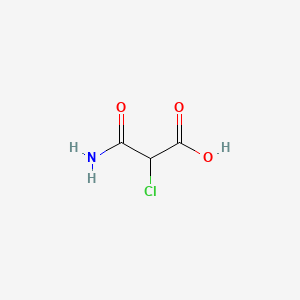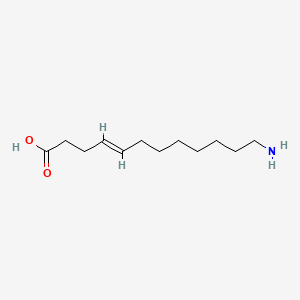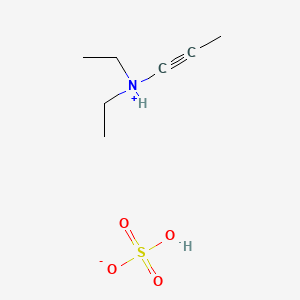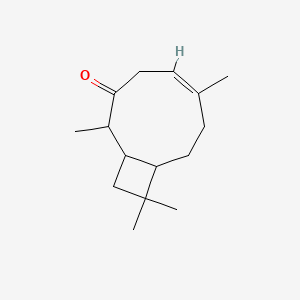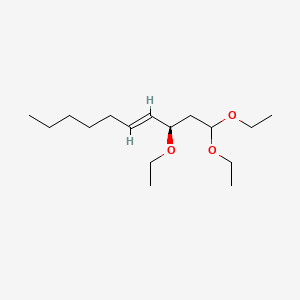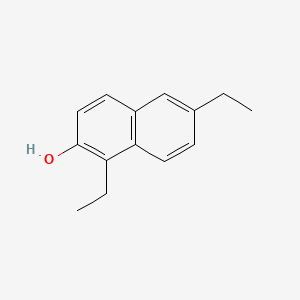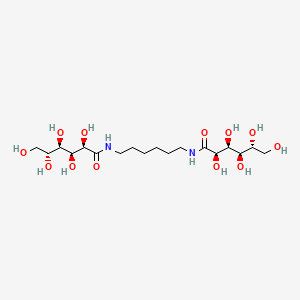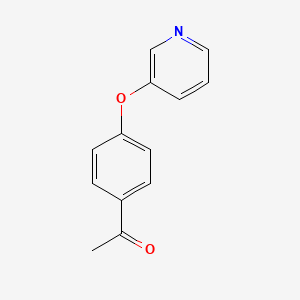
1-(4-(Pyridin-3-yloxy)phenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 254-527-8, also known as Copper(II) Borate, is a chemical compound with the molecular formula Cu(BO2)2. It is a copper salt of boric acid and is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper(II) Borate can be synthesized through various methods. One common method involves the reaction of copper(II) sulfate with sodium borate in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting precipitate is filtered and dried to obtain Copper(II) Borate.
Industrial Production Methods
In industrial settings, Copper(II) Borate is produced by reacting copper(II) oxide with boric acid. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. The resulting Copper(II) Borate is then purified and processed for various applications.
Chemical Reactions Analysis
Types of Reactions
Copper(II) Borate undergoes several types of chemical reactions, including:
Oxidation: Copper(II) Borate can be oxidized to form copper(III) compounds under specific conditions.
Reduction: It can be reduced to copper(I) compounds using reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Copper(II) Borate can undergo substitution reactions where the borate group is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas and sodium borohydride are commonly used.
Substitution: Ligands such as ammonia or ethylenediamine can be used in substitution reactions.
Major Products Formed
Oxidation: Copper(III) compounds.
Reduction: Copper(I) compounds.
Substitution: Complexes with different ligands.
Scientific Research Applications
Copper(II) Borate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization reactions.
Biology: Copper(II) Borate is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is being conducted on its potential use in medical applications, such as drug delivery systems and therapeutic agents.
Industry: It is used in the production of ceramics, glass, and other materials due to its unique properties.
Mechanism of Action
The mechanism of action of Copper(II) Borate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to changes in their activity and function. The copper ions in Copper(II) Borate can also participate in redox reactions, which can affect cellular processes and signaling pathways.
Comparison with Similar Compounds
Copper(II) Borate can be compared with other copper and borate compounds, such as:
Copper(II) Sulfate: Unlike Copper(II) Borate, Copper(II) Sulfate is more commonly used in agriculture and as a fungicide.
Sodium Borate:
Copper(II) Oxide: Copper(II) Oxide is used in the production of ceramics and as a pigment in paints.
Copper(II) Borate is unique due to its combination of copper and borate properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
39572-18-4 |
|---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
1-(4-pyridin-3-yloxyphenyl)ethanone |
InChI |
InChI=1S/C13H11NO2/c1-10(15)11-4-6-12(7-5-11)16-13-3-2-8-14-9-13/h2-9H,1H3 |
InChI Key |
CLOBDYGKUVCMRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



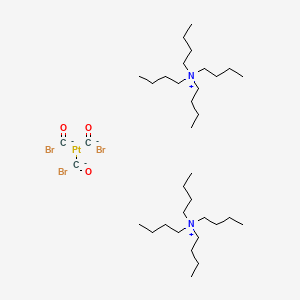
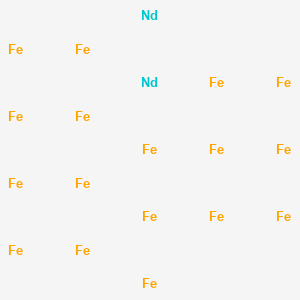
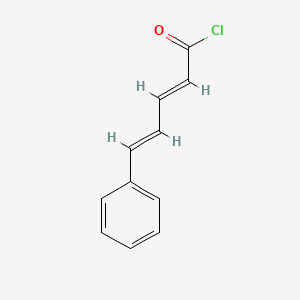
![Bis[[(2-aminoethyl)amino]methyl]phenol](/img/structure/B12661754.png)
